molecular formula C7H7N3OS B2857817 6-Methoxythiazolo[4,5-b]pyridin-2-amine CAS No. 1206248-05-6

6-Methoxythiazolo[4,5-b]pyridin-2-amine

Cat. No.: B2857817
CAS No.: 1206248-05-6
M. Wt: 181.21
InChI Key: DZCQNDZASQTBHA-UHFFFAOYSA-N
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Description

6-Methoxythiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

It is known that thiazolo[4,5-b]pyridines, the class of compounds to which it belongs, interact with a wide range of receptor targets . The exact enzymes, proteins, and other biomolecules that 6-Methoxythiazolo[4,5-b]pyridin-2-amine interacts with are yet to be identified.

Molecular Mechanism

It is known that thiazolo[4,5-b]pyridines can interact with a wide range of receptor targets

Preparation Methods

The synthesis of 6-Methoxythiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method is efficient and yields the target compound with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

6-Methoxythiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides as reagents.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazolo[4,5-b]pyridines .

Scientific Research Applications

6-Methoxythiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

6-Methoxythiazolo[4,5-b]pyridin-2-amine can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:

  • 5-Methoxythiazolo[4,5-b]pyridin-2-amine
  • Thiazolo[4,5-b]pyridin-2-amine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties. The presence of the methoxy group in this compound may enhance its biological activity and selectivity compared to its analogs .

Properties

IUPAC Name

6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-11-4-2-5-6(9-3-4)10-7(8)12-5/h2-3H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCQNDZASQTBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206248-05-6
Record name 6-methoxythiazolo[4,5-b]pyridin-2-amine
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